REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[C:13]([O:17][C:18](=[O:22])[CH:19](Br)[CH3:20])([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C.CCOC(C)=O>[CH3:1][C:2]1[N:6]=[CH:5][N:4]([CH:19]([CH3:20])[C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:22])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=N1
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(C(C)Br)=O
|
Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with water (×3)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with EtOAc/isohexane (20 to 100%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C=N1)C(C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |